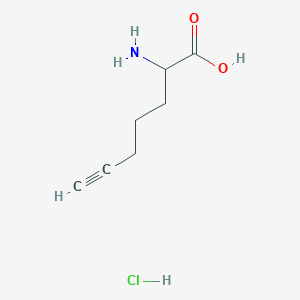

6-Heptynoic acid, 2-amino-, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Heptynoic acid, 2-amino-, hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 177.63 g/mol. This compound is characterized by the presence of an amino group and an alkyne group, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptynoic acid, 2-amino-, hydrochloride typically involves the reaction of 6-Heptynoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The hydrochloride salt is then formed by reacting the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Heptynoic acid, 2-amino-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Heptynoic acid, 2-amino-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including fluorescent dyes and natural products.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Heptynoic acid, 2-amino-, hydrochloride involves its ability to form covalent bonds with target molecules. The alkyne group can undergo cycloaddition reactions with azides, forming triazoles. The amino group can form amide bonds with carboxylic acids, facilitating the formation of complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Heptynoic acid: Similar structure but lacks the amino group.

5-Hexynoic acid: Shorter carbon chain and lacks the amino group.

4-Pentynoic acid: Even shorter carbon chain and lacks the amino group.

Uniqueness

6-Heptynoic acid, 2-amino-, hydrochloride is unique due to the presence of both an amino group and an alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research .

Biologische Aktivität

6-Heptynoic acid, 2-amino-, hydrochloride (CAS Number: 30964-00-2) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Molecular Formula: C7H11NO2

- Molecular Weight: 143.17 g/mol

- Density: 1.0 g/cm³

- Boiling Point: 231.4 °C

- Melting Point: 22 °C

Biological Activity Overview

6-Heptynoic acid derivatives have been studied for various biological activities, including:

- Antimicrobial Effects: Exhibits activity against specific bacterial strains.

- Anticancer Properties: Preliminary studies suggest potential in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Investigated for its role in neuroprotection and potential applications in neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Reduced proliferation of cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antimicrobial Study

- A study assessed the antimicrobial properties of various heptynoic acid derivatives, revealing that 6-heptynoic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Findings: The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus.

-

Anticancer Research

- Research conducted on the effects of 6-heptynoic acid on human cancer cell lines demonstrated a reduction in cell viability by approximately 40% at a concentration of 100 µM after 48 hours.

- Conclusion: The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic applications.

-

Neuroprotection Investigation

- A neuroprotective study evaluated the compound's efficacy against neurotoxicity induced by glutamate in neuronal cell cultures.

- Results: Treatment with 6-heptynoic acid significantly reduced cell death compared to untreated controls, indicating its potential as a neuroprotective agent.

Eigenschaften

IUPAC Name |

2-aminohept-6-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMFBNUIPYVNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.